

Application Notes and Protocols for M867 in Cell Culture

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Compound of Interest

Compound Name: M867

Cat. No.: B12384905

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Introduction

M867 is a novel, selective, and reversible inhibitor of caspase-3, a key executioner enzyme in the apoptotic pathway. By inhibiting caspase-3, **M867** can modulate programmed cell death and has been shown to induce a switch to autophagic cell death in cancer cells. This property makes it a valuable tool for investigating the interplay between apoptosis and autophagy, and for exploring its potential as a therapeutic agent, particularly in combination with treatments like radiotherapy. These application notes provide detailed protocols for the preparation and use of **M867** stock solutions in cell culture experiments.

Chemical Properties and Stock Solution Preparation

While a specific CAS number for **M867** is not readily available in public databases, a compound designated as MC-867, believed to be identical, possesses the following chemical properties:

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₆ F ₂ N ₂ OS	[1]
Molecular Weight	322.37 g/mol	[1]
Appearance	Solid	
Solubility	Soluble in DMSO	[2][3][4][5]

Protocol for Preparing a 10 mM M867 Stock Solution

Materials:

- **M867** (or MC-867) powder
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Sterile, filter-equipped pipette tips

Procedure:

- **Pre-weighing Preparation:** Bring the **M867** powder and anhydrous DMSO to room temperature in a desiccator to prevent condensation.
- **Weighing M867:** In a sterile environment (e.g., a laminar flow hood), tare a sterile microcentrifuge tube. Carefully weigh out 3.22 mg of **M867** powder into the tube.
- **Dissolving in DMSO:** Add 1.0 mL of anhydrous, sterile DMSO to the tube containing the **M867** powder.
- **Complete Dissolution:** Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid

dissolution, but avoid excessive heat.

- Aliquoting and Storage:
 - Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 μ L) in sterile, amber microcentrifuge tubes or cryovials to protect from light and to minimize freeze-thaw cycles.
 - For short-term storage (up to 1 month), store the aliquots at -20°C.
 - For long-term storage (up to 6 months or longer), store at -80°C.
 - Note: While specific long-term stability data for **M867** is not available, storing small molecule inhibitors in anhydrous DMSO at -80°C generally preserves their activity for extended periods. It is recommended to prepare fresh stocks periodically.

Experimental Protocols

Cell Culture and Treatment with M867

The following protocol is a general guideline for treating adherent cancer cell lines, such as H460 non-small cell lung cancer cells, with **M867**.

Materials:

- Cultured cells (e.g., H460) in logarithmic growth phase
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- **M867** stock solution (10 mM in DMSO)
- Sterile PBS
- Cell culture plates or flasks
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Seed the cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow overnight. The seeding density will depend on the specific assay to be performed.
- **Preparation of Working Solutions:** On the day of treatment, thaw an aliquot of the 10 mM **M867** stock solution at room temperature. Prepare serial dilutions of **M867** in complete cell culture medium to achieve the desired final concentrations.
 - **Important:** To avoid precipitation, first dilute the DMSO stock solution in a small volume of medium before adding it to the final volume. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (preferably $\leq 0.1\%$) to minimize solvent toxicity.
- **Vehicle Control:** Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium as used for the highest **M867** concentration.
- **Cell Treatment:** Remove the old medium from the cells and replace it with the medium containing the desired concentrations of **M867** or the vehicle control.
- **Incubation:** Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.

Quantitative Data Summary

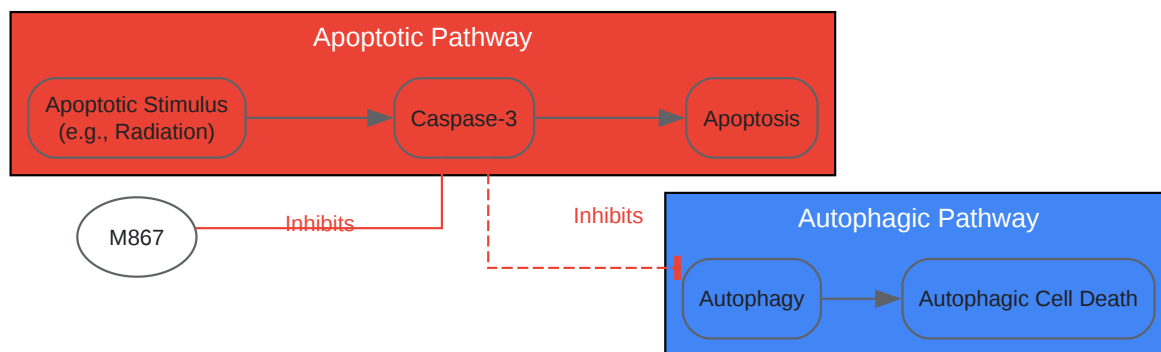
The following table summarizes the effective concentrations of **M867** from published studies, primarily using the H460 human non-small cell lung cancer cell line.

Parameter	Cell Line	Concentration	Effect	Reference
IC ₅₀ (Caspase-3)	-	0.1 nM	Inhibition of enzyme activity	[2]
IC ₅₀ (Caspase-7)	-	36 nM	Inhibition of enzyme activity	[2]
Clonogenic Survival	H460	1.4 - 10 nM	Dose-dependent reduction in survival	[2][6]
Apoptosis Inhibition	H460	100 nM	Reduction of radiation-induced apoptosis	[2][6]
Radiosensitization (DER)	H460	Not specified	1.27	[2]
In Vitro Treatment	H460-Luc2	2 µM	Used for apoptosis and cell death assays	

Visualization of Pathways and Workflows

M867 Mechanism of Action: Shifting from Apoptosis to Autophagy

M867 inhibits caspase-3, a key executioner of apoptosis. In many cancer cells, this inhibition prevents apoptotic cell death and promotes a cellular self-degradation process known as autophagy. This can lead to a form of programmed cell death termed "autophagic cell death."

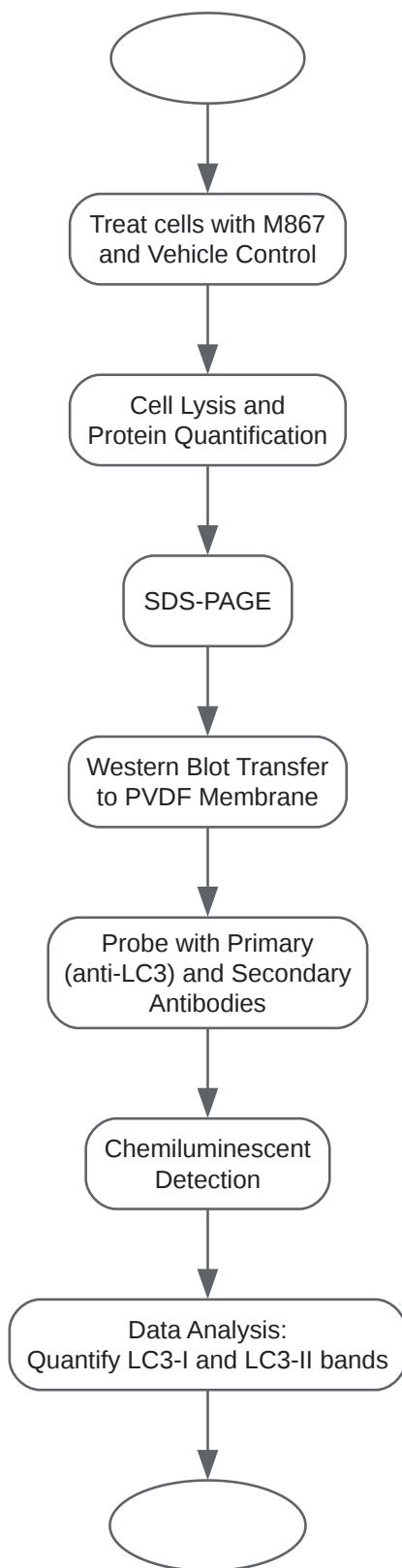


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M867 inhibits caspase-3, thereby blocking apoptosis and promoting autophagy.

Experimental Workflow: Assessing M867-Induced Autophagy via Western Blot for LC3-II

This workflow outlines the key steps to investigate the effect of **M867** on autophagy by measuring the conversion of LC3-I to LC3-II.



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Workflow for analyzing LC3-II levels by Western Blot after **M867** treatment.

Detailed Experimental Protocols

Clonogenic Survival Assay

This assay determines the ability of single cells to form colonies after treatment with **M867**, providing a measure of cytotoxicity.

Procedure:

- **Cell Seeding:** Prepare a single-cell suspension of the desired cell line (e.g., H460). Seed a low and precise number of cells (e.g., 200-1000 cells per well) into 6-well plates. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
- **Cell Adhesion:** Allow the cells to attach to the plate by incubating for at least 6-8 hours or overnight.
- **M867 Treatment:** Treat the cells with various concentrations of **M867** (e.g., 0, 1, 5, 10 nM) in complete medium. Include a vehicle control (DMSO).
- **Incubation:** Incubate the plates undisturbed in a CO₂ incubator for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
- **Fixation and Staining:**
 - Carefully remove the medium.
 - Gently wash the wells with PBS.
 - Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
 - Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 30 minutes.
- **Colony Counting:**
 - Gently wash the plates with water to remove excess stain and allow them to air dry.
 - Count the number of colonies (a cluster of ≥50 cells) in each well.

- Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
 - $PE = (\text{Number of colonies formed} / \text{Number of cells seeded}) \times 100\%$
 - $SF = PE \text{ of treated sample} / PE \text{ of control sample}$

Western Blot for LC3-I to LC3-II Conversion

This protocol is for detecting the lipidation of LC3-I to form LC3-II, a hallmark of autophagosome formation.

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and treat with **M867** and controls as described previously.
 - After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Collect the cell lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LC3 (which detects both LC3-I and LC3-II) overnight at 4°C. A primary antibody against a

housekeeping protein (e.g., GAPDH or β -actin) should be used as a loading control.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities for LC3-I (typically at ~18 kDa) and LC3-II (at ~16 kDa) and the loading control. An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates an induction of autophagy.

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